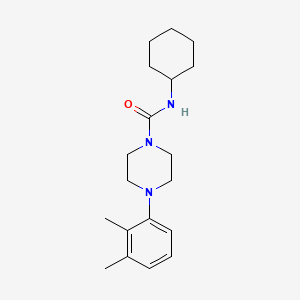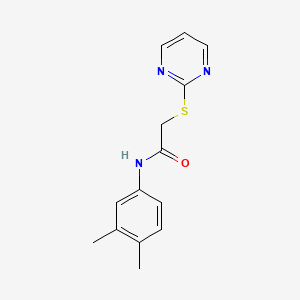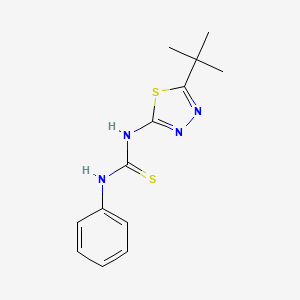
N-cyclohexyl-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide, also known as CPP, is a compound that has been extensively studied in the field of neuroscience. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Aplicaciones Científicas De Investigación
N-cyclohexyl-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide has been widely used in neuroscience research as a tool to study the role of the NMDA receptor in various physiological and pathological conditions. This compound has been shown to block the NMDA receptor-mediated synaptic plasticity and long-term potentiation (LTP), which are important mechanisms underlying learning and memory processes. This compound has also been used to investigate the role of the NMDA receptor in pain perception, stroke, epilepsy, and schizophrenia.
Mecanismo De Acción
N-cyclohexyl-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide acts as a competitive antagonist of the NMDA receptor by binding to the glycine site on the receptor. The NMDA receptor is a ligand-gated ion channel that allows the influx of calcium ions into the postsynaptic neuron, leading to the activation of various intracellular signaling pathways. By blocking the NMDA receptor-mediated calcium influx, this compound can modulate the synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the dose and duration of administration. This compound can induce analgesia, sedation, and hypothermia in animals and humans. This compound can also increase the release of dopamine and other neurotransmitters in the brain, leading to the activation of the reward pathway. However, prolonged exposure to this compound can cause neurotoxicity and neuronal damage, which may have implications for its therapeutic use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide has several advantages as a research tool, including its high potency and selectivity for the NMDA receptor, its ability to cross the blood-brain barrier, and its well-established pharmacological profile. However, this compound also has some limitations, such as its potential toxicity and the need for careful dosing and administration protocols. Researchers must also be aware of the potential confounding effects of this compound on other neurotransmitter systems and behavioral outcomes.
Direcciones Futuras
There are several potential future directions for research on N-cyclohexyl-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide and the NMDA receptor. One area of interest is the development of novel NMDA receptor antagonists with improved pharmacokinetic and safety profiles. Another area of interest is the investigation of the role of the NMDA receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, the use of this compound as a tool to study the mechanisms underlying learning and memory processes may have implications for the development of new therapeutic interventions for cognitive disorders.
Métodos De Síntesis
The synthesis of N-cyclohexyl-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide involves the reaction of cyclohexylamine with 2,3-dimethylphenylacetyl chloride, followed by the reaction of the resulting amide with piperazine. The final product is obtained as a white crystalline powder with a melting point of 180-182°C.
Propiedades
IUPAC Name |
N-cyclohexyl-4-(2,3-dimethylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-15-7-6-10-18(16(15)2)21-11-13-22(14-12-21)19(23)20-17-8-4-3-5-9-17/h6-7,10,17H,3-5,8-9,11-14H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMOLWLDSYCZBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)NC3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49645221 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(2-bromo-4-methylphenyl)-2-furyl]methanol](/img/structure/B5723342.png)
![{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5723348.png)
![4-chloro-6-[(4,6-dimethylpyrimidin-2-yl)thio]-N-ethyl-1,3,5-triazin-2-amine](/img/structure/B5723355.png)
![methyl 5-[(2-methoxy-4-propionylphenoxy)methyl]-2-furoate](/img/structure/B5723361.png)
![N-(2-methoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine](/img/structure/B5723362.png)


![ethyl [(3-ethyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5723371.png)
![4-(methoxymethyl)-6-methyl-2-[(4-methyl-1-piperazinyl)carbonyl]thieno[2,3-b]pyridin-3-amine](/img/structure/B5723379.png)
![ethyl 3-({[(4-methylbenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5723390.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5723397.png)
![1-methyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5723403.png)

![N-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5723425.png)